molecular formula C13H14N2O2 B2943664 (Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime CAS No. 837378-68-4

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Cat. No. B2943664
CAS RN: 837378-68-4
M. Wt: 230.267
InChI Key: QJGBCDCTUCRFQO-QINSGFPZSA-N
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Description

Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones . Oximes have been studied for decades due to their significant roles as acetylcholinesterase reactivators .


Synthesis Analysis

Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine .


Molecular Structure Analysis

If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration .


Chemical Reactions Analysis

Oximes have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .


Physical And Chemical Properties Analysis

Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .

Scientific Research Applications

Synthetic Building Blocks

Oximes, such as “(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime”, are valuable synthetic building blocks with reactivity modes enabling their use in diverse methodologies from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Photocatalysis

The unique properties imparted by the oxime N–O bond have been recognized for their utility in materials applications . Developments in oxime reactivity since 2016 have enabled transformations such as addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .

Photoactivatable Fluorophores

Oximes can be used as a new class of photolabile caging group for the design of visible light photo-activatable fluorophores . The photoactivation process is mediated by a highly efficient photodeoximation reaction .

Industrial Applications

In industries, oximes are used in the production of an organic compound called Caprolactam, which is a precursor for the polymer named Nylon 6 .

Catalytic Reactions

In Organic chemistry, oximes are utilized in catalytic reactions .

Antidotes

The compounds of oximes are also used as antidotes which are used to serve as nerve agents .

Macromolecular Reactions

Typical macromolecular reactions such as polymer growth, polymer modification, and chain-chain coupling generally require high-yield and highly specific chemical reactions .

Biomedical Applications

Oximes have shown potential in biomedical applications. For example, treatment of murine microglial BV-2 cells with certain oxime compounds greatly reduced LPS-stimulated migration, IL-6, and the expression of iNOS and NO production .

Safety And Hazards

The safety and hazards of oximes can vary depending on the specific compound. It’s important to refer to the Safety Data Sheets (SDS) for specific information .

Future Directions

Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . They are considered potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphorus poisoning .

properties

IUPAC Name

(NZ)-N-(6-methoxy-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGBCDCTUCRFQO-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

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